molecular formula C19H20ClNO4 B4262603 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4262603
M. Wt: 361.8 g/mol
InChI Key: YYEQOLCBBUQEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CEDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEDQ is a quinoline derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer and inflammation. 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess various biochemical and physiological effects. Studies have shown that 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Moreover, 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is soluble in both water and organic solvents, which makes it easy to use in various experiments. However, one of the limitations of 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One of the potential future directions is to optimize the synthesis method to improve the yield and purity of the compound. Another future direction is to further investigate the mechanism of action of 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone to identify its molecular targets and optimize its therapeutic potential. Moreover, future research can focus on the development of 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone-based drug formulations for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves a multistep process, and it has been extensively studied for its potential therapeutic applications in various diseases. 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone possesses potent anti-inflammatory and anticancer activities, and it has the potential to be used in the treatment of neurodegenerative disorders. However, further research is needed to optimize the synthesis method, identify the molecular targets, and develop 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone-based drug formulations for the treatment of various diseases.

Scientific Research Applications

4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone possesses potent anti-inflammatory and anticancer activities. 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess neuroprotective effects and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-4-25-16-6-5-11(20)7-14(16)12-9-19(22)21-15-10-18(24-3)17(23-2)8-13(12)15/h5-8,10,12H,4,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEQOLCBBUQEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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